molecular formula C8H10BrN5 B13088786 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine

1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13088786
M. Wt: 256.10 g/mol
InChI Key: CZPITNPUGICWOS-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromo group and an ethylamine chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

The physical properties of this compound are not extensively documented in available literature. However, it is essential for researchers to consider solubility and stability when applying this compound in various environments.

Medicinal Chemistry

1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine has shown potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets.

Case Study: Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. These studies highlight the importance of substituents like bromine in enhancing bioactivity.

Agricultural Applications

This compound may also find applications in agriculture as a potential agrochemical. The pyrazole ring system is known for its herbicidal and fungicidal properties.

Example: Herbicidal Activity

Research has demonstrated that certain pyrazole derivatives can inhibit the growth of weeds while being less toxic to crops. This selective activity makes them valuable candidates for developing new herbicides.

Material Science

In material science, the unique properties of this compound can be utilized in synthesizing advanced materials such as polymers or nanocomposites.

Application: Polymer Synthesis

The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromo group and pyrazole ring facilitate binding to active sites, leading to inhibition or modulation of biological pathways . For example, it can inhibit acetylcholinesterase, affecting neurotransmission .

Biological Activity

1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique pyrazole structure, which has been associated with various therapeutic effects.

  • Molecular Formula : C8H10BrN5
  • Molecular Weight : 256.10 g/mol
  • CAS Number : 1344099-44-0

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that 1H-pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit proliferation in cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Recent studies have synthesized various pyrazole-linked compounds and evaluated their effectiveness against a range of bacterial strains. For instance:

  • Staphylococcus aureus
  • Escherichia coli

These studies utilized the agar dilution technique to assess the minimum inhibitory concentrations (MICs) of these compounds, revealing promising results against several pathogens .

Study 1: Anticancer Evaluation

A study focused on synthesizing asymmetric MACs fused with 1H-pyrazole reported significant antiproliferative activity against multiple cancer cell types. The findings suggested that modifications to the pyrazole structure could enhance anticancer efficacy .

Study 2: Antimicrobial Screening

Another investigation synthesized a series of 1,2,4-triazole linked to pyrazole derivatives. The antimicrobial sensitivity was evaluated against different bacterial microorganisms, demonstrating effective inhibition of bacterial growth .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMethodologyKey Findings
AnticancerMDA-MB-231 (Breast Cancer)In vitro cell proliferationSignificant inhibition of cell growth
AnticancerHepG2 (Liver Cancer)In vitro apoptosis assayInduction of apoptosis observed
AntimicrobialStaphylococcus aureusAgar dilution techniqueEffective at low concentrations (MIC values)
AntimicrobialEscherichia coliAgar dilution techniqueSignificant growth inhibition

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

1-[2-(4-bromopyrazol-1-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C8H10BrN5/c9-7-3-11-13(5-7)1-2-14-6-8(10)4-12-14/h3-6H,1-2,10H2

InChI Key

CZPITNPUGICWOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCN2C=C(C=N2)Br)N

Origin of Product

United States

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